Targapremir-210
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Targapremir-210, also known as TGP-210, is a potent and selective inhibitor of miR-210 (miRNA-210, microRNA-210). It inhibits pre-miR-210 processing with high binding affinity (Kd 200 nM) .
Synthesis Analysis
Targapremir-210 is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular structure of Targapremir-210 is C32H36N10O2 .Chemical Reactions Analysis
Targapremir-210 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
The molecular weight of Targapremir-210 is 592.69. It is soluble to 100 mM in DMSO and to 100 mM in ethanol .科学的研究の応用
Treatment of Non-Muscle-Invasive Bladder Cancer
Targapremir-210, also known as TAR-210, is an intravesical delivery system designed to provide sustained, local release of erdafitinib into the bladder . It has shown early evidence of positive clinical activity in patients with non-muscle-invasive bladder cancer (NMIBC) with select fibroblast growth factor receptor (FGFR) alterations . The Phase 1 results show a manageable safety profile with limited systemic toxicity, and early complete responses in patients with high-risk and intermediate-risk NMIBC .
Treatment of High-Risk NMIBC
In patients with recurrent, Bacillus Calmette-Guérin (BCG)-unresponsive high-risk (HR) NMIBC who refused or were ineligible for radical cystectomy, TAR-210 treatment resulted in 82 percent of patients being recurrence-free .
Treatment of Intermediate-Risk NMIBC
In patients with intermediate-risk (IR) NMIBC, 87 percent of the patients having at least one response assessment with TAR-210 achieved a complete response .
Inhibition of miR-210 Formation
Targapremir-210 inhibits the formation of mature miR-210 by binding to the Dicer binding site of the miR-210 hairpin precursor . This inhibition of Dicer processing of the miRNA is a unique application of Targapremir-210 .
Decreasing Levels of miR-210 and HIF-1α mRNA
Targapremir-210 decreases levels of miR-210 and HIF-1α mRNA . This is particularly relevant in the context of hypoxic conditions, where these molecules play significant roles .
Induction of Apoptosis in Hypoxic Conditions
Targapremir-210 has been shown to induce apoptosis in MDA-MB-231 cells cultured under hypoxic conditions . This suggests a potential application in the treatment of certain types of cancer .
Selective Recognition of miR-210 Precursor
Targapremir-210 selectively recognizes the miR-210 precursor and can differentially recognize RNAs in cells that have the same target motif but have different expression levels . This reveals an important feature for selectively drugging RNAs for the first time .
作用機序
Target of Action
Targapremir-210 is a potent and selective inhibitor of miR-210 (microRNA-210) . miR-210 is a noncoding RNA that plays a critical role in cancer maintenance, particularly in hypoxic conditions .
Mode of Action
Targapremir-210 binds to the Dicer site of the miR-210 hairpin precursor . This interaction inhibits the processing of pre-miR-210, preventing the formation of mature miR-210 . The binding affinity of Targapremir-210 to pre-miR-210 is high, with a dissociation constant (Kd) of approximately 200 nM .
Biochemical Pathways
The inhibition of miR-210 by Targapremir-210 affects the hypoxia-inducible factors (HIFs) pathway . Specifically, it derepresses glycerol-3-phosphate dehydrogenase 1-like enzyme (GPD1L), a hypoxia-associated protein negatively regulated by miR-210 . This leads to a decrease in HIF-1α levels .
Pharmacokinetics
One study suggests that targapremir-210 provides sustained erdafitinib release in urine over 90 days with very low plasma concentrations . This suggests that Targapremir-210 may have good bioavailability and a long half-life, but further studies are needed to confirm these properties.
Result of Action
The action of Targapremir-210 leads to a decrease in mature miR-210 levels and HIF-1α mRNA . This results in the induction of apoptosis in MDA-MB-231 cells cultured under hypoxic conditions . Furthermore, Targapremir-210 has been shown to inhibit tumorigenesis in a mouse xenograft model of hypoxic triple-negative breast cancer .
Action Environment
The action of Targapremir-210 is influenced by environmental conditions, particularly hypoxia . Hypoxia is a non-physiological level of oxygen tension common in many malignant tumors . Targapremir-210 selectively targets RNAs and affects cellular responses to hypoxic conditions, resulting in favorable benefits against cancer .
特性
IUPAC Name |
N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYVJEWMAWLKAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Targapremir-210 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。